

comparing in vitro versus in vivo potency of (S)-Butaprost free acid

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Compound of Interest

Compound Name: (S)-Butaprost free acid

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A Comparative Analysis of In Vitro and In Vivo Potency for (S)-Butaprost Free Acid

This guide provides a detailed comparison of the in vitro and in vivo potency and activity of **(S)-Butaprost free acid**, a selective Prostaglandin E Receptor 2 (EP2) agonist. The information is intended for researchers, scientists, and professionals in drug development to facilitate a comprehensive understanding of this compound's pharmacological profile.

Introduction to (S)-Butaprost Free Acid

(S)-Butaprost free acid is a potent and highly selective agonist for the EP2 receptor, a G-protein coupled receptor involved in various physiological processes, including inflammation, immune response, and smooth muscle relaxation.^[1] Its selectivity makes it a valuable tool for investigating EP2 receptor-mediated signaling pathways and its therapeutic potential. Butaprost has demonstrated significantly less activity against other murine prostanoid receptors such as EP1, EP3, and EP4.^{[2][3]}

Quantitative Potency Comparison

The potency of **(S)-Butaprost free acid** has been characterized in multiple experimental systems, both in isolated cellular environments (in vitro) and within whole organisms (in vivo). The following tables summarize the key quantitative data.

Table 1: In Vitro Potency Data

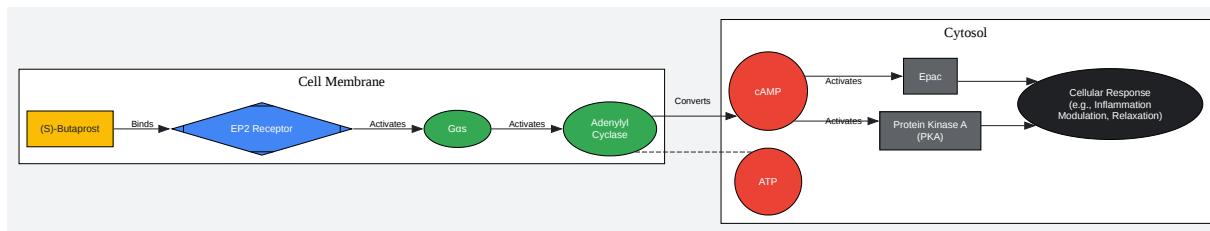
Assay Type	Cell/Tissue Type	Parameter	Value	Reference
Receptor Binding	Murine EP2 Receptor	EC50	33 nM	[2][3]
Receptor Binding	Murine EP2 Receptor	K _i	2.4 μM	[2][3]
Receptor Binding	EP2 Receptor-transfected CHO cells	K _i	73 nM	[4]
Functional Assay (Inhibition of Contraction)	Human Myometrium	IC50	27.8 nM	[5]
Functional Assay (Relaxation)	Mouse Trachea	EC50	893 nM	[5]
Functional Assay (Chemotaxis Inhibition)	Human Neutrophils	EC50	106.4 ± 63 nM	[6]

Table 2: In Vivo Efficacy Data

Animal Model	Disease/Condition Model	Dosing Regimen	Observed Effect	Reference
Mouse	Passive Cutaneous Anaphylaxis (PCA)	4 μg, intradermal, 23 and 1 hr before challenge	~45% decrease in vascular permeability	[7]
Mouse	Unilateral Ureteral Obstruction	1-4 mg/kg, i.p., twice daily for 7 days	Attenuation of fibrosis development	[3]
Rat	Cutaneous Blood Flow	Not specified (agonist challenge)	Induces cutaneous blood flow response	[5]

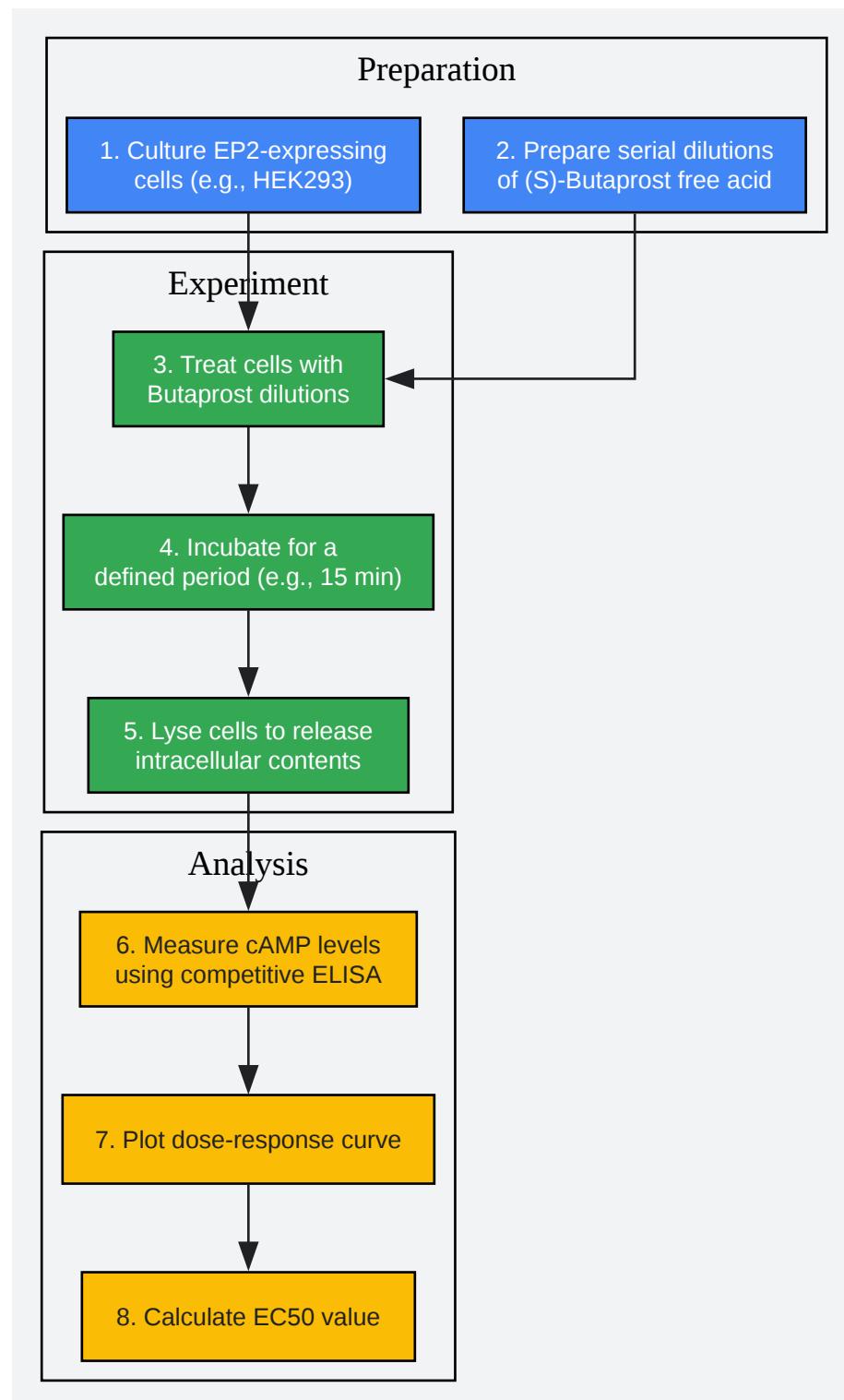
Signaling Pathway and Experimental Workflow

To understand the mechanism of action and how its potency is measured, the following diagrams illustrate the primary signaling pathway for (S)-Butaprost and a typical experimental workflow.



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EP2 Receptor Signaling Pathway

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In Vitro cAMP Assay Workflow

Experimental Protocols

Detailed methodologies are crucial for interpreting potency data and replicating findings. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro: cAMP Measurement Assay

This protocol outlines a general procedure for quantifying the increase in intracellular cyclic AMP (cAMP) following EP2 receptor activation by **(S)-Butaprost free acid**.

- Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human EP2 receptor in appropriate media and conditions until they reach 80-90% confluence.
- Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
- Compound Preparation: Prepare a serial dilution of **(S)-Butaprost free acid** in a suitable assay buffer.
- Stimulation: Aspirate the culture medium from the cells and add the various concentrations of the prepared **(S)-Butaprost free acid**. Incubate the plate at 37°C for 15 minutes.[8]
- Cell Lysis: After incubation, aspirate the compound solution and add a cell lysis buffer to each well to release the intracellular contents.
- cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's specific instructions.[9][10] This typically involves adding the lysate to a pre-coated plate, followed by the addition of a cAMP conjugate and a specific antibody.
- Data Analysis: Read the optical density of each well using a microplate reader at 450 nm.[11] Calculate the cAMP concentration based on a standard curve. Plot the concentration of **(S)-Butaprost free acid** against the cAMP response to generate a dose-response curve and determine the EC50 value.

In Vivo: Passive Cutaneous Anaphylaxis (PCA) Model

This protocol describes an in vivo model to assess the effect of **(S)-Butaprost free acid** on mast cell-dependent allergic reactions.[7]

- Animal Model: Utilize humanized Fc ϵ RI BALB/c mice, which express the human high-affinity IgE receptor.[\[7\]](#)
- Sensitization: Passively sensitize the mice by administering an intradermal injection of 300 ng of chimeric human IgE anti-NP (anti-nitrophenyl) in a 20 μ L volume into the right ear. The left ear can be injected with saline as a negative control.[\[7\]](#)
- Drug Administration: Administer 4 μ g of **(S)-Butaprost free acid** intradermally to the sensitized ear 23 hours and 1 hour before the antigen challenge.[\[7\]](#)
- Antigen Challenge: After 24 hours of sensitization, intravenously challenge the mice with 200 μ g of the antigen (NP-BSA) dissolved in a 100 μ L PBS solution containing 1% Evans blue dye.[\[7\]](#)
- Tissue Collection: Euthanize the mice 30 minutes after the antigen challenge and excise both ears.[\[7\]](#)
- Quantification of Vascular Permeability: Mince the ear tissue and extract the Evans blue dye by incubating it in 700 μ L of formamide at 55°C for 2 hours.[\[7\]](#)
- Data Analysis: Determine the absorbance of the formamide extract at 620 nm using a spectrophotometer. The amount of extravasated dye is proportional to the level of vascular permeability and the inflammatory response. Compare the absorbance from the butaprost-treated group to the vehicle-treated control group to determine the percentage of inhibition.[\[7\]](#)

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